2-(3-bromophenyl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)isoindoline is a chemical compound characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to an isoindoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)isoindoline typically involves the reaction of 3-bromobenzaldehyde with phthalimide in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the isoindoline ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of 2-(3-bromophenyl)isoindoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoindoline derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Dihydroisoindoline derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-bromophenyl)isoindoline has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)isoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom on the phenyl ring can participate in halogen bonding, which enhances the compound’s binding affinity to its targets. Additionally, the isoindoline structure can interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-phenylisoindoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(4-bromophenyl)isoindoline: The bromine atom is positioned differently, which can affect its chemical and biological properties.
2-(3-chlorophenyl)isoindoline: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness
2-(3-bromophenyl)isoindoline is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other isoindoline derivatives and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C14H12BrN |
---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H12BrN/c15-13-6-3-7-14(8-13)16-9-11-4-1-2-5-12(11)10-16/h1-8H,9-10H2 |
InChI Key |
HIEWWKYPWCITTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.